2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
CAS No.: 401812-99-5
Cat. No.: VC2796525
Molecular Formula: C24H43N5O5Si2
Molecular Weight: 537.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401812-99-5 |
|---|---|
| Molecular Formula | C24H43N5O5Si2 |
| Molecular Weight | 537.8 g/mol |
| IUPAC Name | 9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one |
| Standard InChI | InChI=1S/C24H43N5O5Si2/c1-22(2,3)35(10,11)33-17-16-14(12-31-36(34-16,23(4,5)6)24(7,8)9)32-20(17)29-13-26-15-18(29)27-21(25)28-19(15)30/h13-14,16-17,20H,12H2,1-11H3,(H3,25,27,28,30)/t14-,16-,17-,20-/m1/s1 |
| Standard InChI Key | ZASBWDKOEOJQMT-WVSUBDOOSA-N |
| Isomeric SMILES | CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Information
2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine is a chemically modified nucleoside derivative characterized by protective silyl groups at specific positions of the guanosine molecule. The compound's fundamental molecular properties are summarized in Table 1.
Table 1: Basic Molecular Properties
The compound has several synonyms in the scientific literature, including "3',5'-O-[bis(1,1-methylethyl)silylene]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]guanosine" and "2-Amino-9-((4aR,6R,7R,7aR)-2,2-di-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-furo[3,2-d] dioxasilin-6-yl)-1H-purin-6(9H)-one" .
Structural Features
The compound features a guanosine nucleoside core with two key protective modifications:
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A tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position
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A di-tert-butylsilanediyl group bridging the 3' and 5' hydroxyl positions
These silyl protecting groups are strategically positioned to prevent unwanted reactions at the sugar hydroxyls during nucleic acid synthesis procedures. The presence of these bulky silyl groups enhances the stability of the compound against hydrolysis and other degradative processes, making it particularly valuable in various chemical transformations.
Synthesis Methods
General Synthetic Route
The synthesis of 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine typically follows a selective protection strategy for the hydroxyl groups of guanosine. The general synthetic approach involves:
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Protection of the 3',5'-positions using a di-tert-butylsilanediyl group
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Selective protection of the 2'-hydroxyl group with tert-butyldimethylsilyl chloride
This selective protection strategy is essential for preventing unwanted side reactions during subsequent chemical transformations and ensures the correct modification pattern on the guanosine molecule.
Detailed Synthetic Procedures
A detailed synthetic procedure can be derived from multiple sources. One established method involves the following steps:
Step 1: Guanosine is first coevaporated with pyridine, toluene, and dichloromethane and then dried overnight under high vacuum.
Step 2: The dried compound is suspended in N,N-dimethylformamide, and di-tert-butylsilanediyl bis(trifluoromethanesulfonate) is added at 0°C over 15 minutes.
Step 3: After stirring for 45 minutes to form a clear solution, imidazole is added, and the mixture is stirred first at 0°C and then at room temperature.
Step 4: tert-butyldimethylsilyl chloride is added, and the reaction mixture is heated to 60°C for the final protection step.
Step 5: The product is purified by appropriate methods such as column chromatography .
This synthetic route has been reported to yield 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine with approximately 87.4% yield under optimized conditions .
An alternative synthetic approach found in the literature describes a reaction conducted using 2-amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d] dioxasilin-6-yl)-1,9-dihydro-6H-purin-6-one with 1H-imidazole in N,N-dimethyl-formamide at 0-25°C for 1 hour, followed by addition of tert-butyldimethylsilyl chloride at 60°C for 2 hours .
Chemical Reactions and Applications
Reaction Types
2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine can participate in various chemical reactions, primarily focused on further modifications for nucleic acid synthesis. Common reaction types include:
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Oxidation reactions: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)
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Reduction reactions: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
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Substitution reactions: Where the silyl groups can be replaced with other functional groups using appropriate nucleophiles or electrophiles
Deprotection Methods
The removal of the protective silyl groups is a critical step in nucleic acid synthesis applications. Several methods exist for the selective deprotection of these groups:
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TBDMS removal: Typically achieved using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride in pyridine
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Di-tert-butylsilanediyl removal: Can be accomplished using hydrogen fluoride in pyridine or other specialized reagents
The selective deprotection allows for further chemical modifications at specific positions, which is essential for the synthesis of complex nucleic acid structures.
Applications in Scientific Research
Oligonucleotide Synthesis
One of the primary applications of 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine is in RNA solid-phase synthesis. The compound serves as a key building block in the synthesis of modified RNAs and oligonucleotides. The strategic protection pattern allows for selective chemical transformations during the synthesis process .
Recent research demonstrates the compound's compatibility with both 2'-O-tert-butyldimethylsilyl (TBDMS) and 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) phosphoramidites in standard RNA solid-phase synthesis and deprotection procedures. This compatibility enables the production of high-quality tailored RNAs for various applications in RNA biophysics, biochemistry, and biology .
Novel Protection Strategies
Research published in 2017 introduced an innovative O⁶-tert-butyl/N²-tert-butyloxycarbonyl protection concept for guanosine phosphoramidites. This approach is particularly advantageous for 2'-modified guanosine building blocks, offering more efficient synthetic access compared to existing routes. The study demonstrated that faster access to large amounts of building block can be achieved by utilizing 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine as a key intermediate .
According to this research: "When compared with the 2′-O-{[(triisopropylsilyl)oxy]methyl}(TOM) RNA approach, we noted that the original paper reported high regioselectivity of the tomylation reaction (with a ratio of 12:1 in favor of the 2′-O over 3′-O isomer) when the exocyclic N² amino group of the guanine moiety was protected with a single acyl group only" .
RNA Modification Studies
The compound has been employed in research focused on RNA deamination and the synthesis of xanthosine-modified RNA. In one study, it served as a starting material for the synthesis of a series of modified nucleosides used to investigate RNA deamination processes .
This research pathway involved:
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Initial protection with 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl) groups
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Subsequent N²-(4,4′-dimethoxytrityl) protection
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Further modifications to introduce various functional groups
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Incorporation into RNA oligonucleotides for deamination studies
Biological Relevance
Interaction with Nucleic Acids
The biological activity of 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The protected guanosine derivative can interact with both DNA and RNA, potentially affecting their structure and function through various mechanisms.
These interactions may lead to modulation of gene expression or inhibition of enzymatic activities related to nucleic acid synthesis. The silyl protecting groups enhance the compound's stability against hydrolysis, allowing it to participate in biochemical reactions without rapid degradation.
Enzymatic Effects
The compound has been investigated for its effects on enzymes involved in nucleic acid metabolism. Research indicates that it may inhibit or modulate the activity of specific enzymes such as polymerases or ribonucleases. This inhibition could lead to altered RNA processing or DNA replication processes, which has implications for both research applications and potential therapeutic uses.
Comparative Analysis
Comparison with Similar Compounds
When compared to similar nucleoside derivatives, 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine offers distinct advantages in terms of stability, reactivity, and applications. Table 2 presents a comparative analysis of this compound with related silyl-protected nucleosides.
Table 2: Comparative Analysis of Silyl-Protected Nucleosides
| Compound Type | Stability | Reactivity | Applications |
|---|---|---|---|
| 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine | High | High | RNA synthesis, modified nucleosides, research tools |
| tert-Butyldimethylsilyl Ethers | Moderate | High | Protecting groups in organic synthesis |
| Trimethylsilyl Ethers | Low | Moderate | Less stable for biological applications |
| 2'-O-(tert-butyldimethylsilyl)guanosine (without 3',5'-protection) | Moderate | Moderate | Limited RNA synthesis applications |
The unique combination of 2'-O-tert-butyldimethylsilyl and 3',5'-O-di-tert-butylsilanediyl protecting groups provides enhanced stability and selective reactivity, making this compound particularly valuable for nucleic acid chemistry applications.
Recent Developments and Research Trends
Innovative Protection Strategies
Recent research has focused on developing more efficient and selective protection strategies for nucleosides in RNA synthesis. The O⁶-tert-butyl/N²-tert-butyloxycarbonyl protection concept for guanosine phosphoramidites represents a significant advancement, offering advantages for 2'-modified guanosine building blocks .
This innovative approach provides very efficient synthetic access compared to existing routes that typically employ O⁶-(4-nitrophenyl)ethyl/N²-acyl protection or that start from 2-aminoadenosine involving enzymatic transformation into guanosine later in the synthetic path .
Applications in Tailored RNA Synthesis
The compound's compatibility with standard RNA solid-phase synthesis methods has enabled the production of high-quality tailored RNAs for various applications. Recent research has demonstrated successful incorporation into RNA sequences with 2'-modifications, expanding the toolkit for RNA research .
These tailored RNAs have applications in:
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RNA biophysics studies
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Biochemical investigations
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Biological research on RNA function
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Potential therapeutic development
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